molecular formula C12H15FOS B13250801 3-(4-Fluorophenyl)-6-methylthian-3-ol

3-(4-Fluorophenyl)-6-methylthian-3-ol

Cat. No.: B13250801
M. Wt: 226.31 g/mol
InChI Key: ZBLSOKLBFJZCCW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-methylthian-3-ol is a fluorinated organic compound belonging to the thiane (tetrahydro-2H-thiopyran) class of heterocycles, with the molecular formula C12H15FOS and a molecular weight of 226.31 g/mol. This compound serves as a versatile and valuable building block in medicinal chemistry and drug discovery research . The incorporation of fluorine into lead compounds is a well-established strategy to fine-tune their properties, as it can profoundly influence a molecule's potency, metabolic stability, and membrane permeability . As a chiral scaffold featuring a fluorophenyl group, this thiane derivative is primarily utilized in structure-activity relationship (SAR) studies and the synthesis of more complex molecules for biological screening. Its structure is analogous to other researched fluorophenyl-thian-3-ol isomers, such as the 2-fluorophenyl and 3-fluorophenyl variants, which are employed in chemical synthesis . Researchers can leverage this compound to explore interactions with various biological targets. Fluorine's unique electronic properties and small atomic radius can enhance binding affinity and improve the pharmacokinetic profile of drug candidates, making this building block particularly relevant for developing therapeutics in areas like oncology and neurology . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15FOS

Molecular Weight

226.31 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-methylthian-3-ol

InChI

InChI=1S/C12H15FOS/c1-9-6-7-12(14,8-15-9)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3

InChI Key

ZBLSOKLBFJZCCW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CS1)(C2=CC=C(C=C2)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 3-(4-Fluorophenyl)-6-methylthian-3-ol may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6-methylthian-3-ol undergoes various chemical reactions, including:

    Oxidation: The thian-3-ol moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thian-3-ol to its corresponding thiol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-6-methylthian-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-methylthian-3-ol involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating gene expression and disrupting cellular pathways . The fluorophenyl group enhances its binding affinity to target proteins, thereby increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone backbone, share functional similarities with 3-(4-Fluorophenyl)-6-methylthian-3-ol in their aromatic substitution patterns. Key findings from chalcone studies include:

  • Substituent Electronegativity and Activity: Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) exhibits an IC50 of 4.703 μM, attributed to bromine (electronegativity: 2.96) at ring A and fluorine (4.0) at ring B . Replacing bromine with chlorine (3.0) in 2h ((E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone) increases IC50 to 13.82 μM, highlighting the role of higher electronegativity in enhancing inhibitory activity . Implication for Thian-3-ol: The 4-fluorophenyl group in 3-(4-Fluorophenyl)-6-methylthian-3-ol may similarly enhance potency compared to methoxy or non-fluorinated analogs.
Table 1: Chalcone Derivatives vs. Thian-3-ol
Compound Core Structure Substituents (Ring A/B) IC50 (μM)
2j Chalcone 4-Br, 5-I (A); 4-F (B) 4.703
2h Chalcone 4-Cl, 5-I (A); 4-OCH3 (B) 13.82
3-(4-Fluorophenyl)-6-methylthian-3-ol Thian-3-ol 4-F (B); 6-CH3 (A) N/A

Pyrazole and Thiazole Derivatives

Pyrazole and thiazole derivatives with 4-fluorophenyl substituents demonstrate the importance of molecular planarity and ring conformation:

  • Dihedral Angles and Planarity: Pyrazole derivatives (e.g., 1, 2, 3) exhibit dihedral angles of 4.64–5.3° between the pyrazole and fluorophenyl rings, indicating near-planar conformations that may optimize target binding . Thiazole derivatives (e.g., compounds 4 and 5) show similar planarity, with one fluorophenyl group oriented perpendicularly, suggesting flexibility in binding interactions .
Table 2: Planarity Comparison
Compound Core Structure Dihedral Angle (°)
Pyrazole 1 Pyrazole 4.64
Thiazole 4 Thiazole ~5 (planar)
3-(4-Fluorophenyl)-6-methylthian-3-ol Thian-3-ol N/A

Substituent Effects on Bioactivity

  • Fluorine vs. Methoxy : In chalcones, fluorine substitution at ring B (e.g., 2n ) yields lower IC50 (25.07 μM) than methoxy-substituted 2p (70.79 μM), underscoring fluorine’s advantage in potency .

Biological Activity

3-(4-Fluorophenyl)-6-methylthian-3-ol is an organic compound characterized by a thianol structure, which includes a sulfur atom within a five-membered ring. Its molecular formula is C9H9FOSC_9H_9FOS, and it features a fluorophenyl group at the 3-position and a methyl group at the 6-position of the thianol ring. This compound has garnered attention due to its potential applications in medicinal chemistry and material science, driven by its unique structural properties and biological activities.

The presence of both the fluorophenyl and thianol functionalities endows 3-(4-Fluorophenyl)-6-methylthian-3-ol with notable chemical reactivity. The compound's structure allows for various synthetic routes, enhancing its versatility in applications. Below is a summary of its key chemical properties:

PropertyValue
Molecular Formula C9H9FOSC_9H_9FOS
Molecular Weight 184.24 g/mol
IUPAC Name 3-(4-Fluorophenyl)-6-methylthian-3-ol
Structural Features Thianol ring with fluorinated phenyl group

Biological Activity

Recent studies have highlighted the biological activities of 3-(4-Fluorophenyl)-6-methylthian-3-ol, particularly regarding its potential as an inhibitor of specific enzymes and receptors. The compound's activity can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-Fluorophenyl)-6-methylthian-3-ol exhibit antimicrobial properties. The thianol structure has been associated with inhibition against various bacterial strains, suggesting that this compound may also possess similar effects.

Enzyme Inhibition

The compound has shown potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in glycolysis. Inhibitors of LDH have been studied for their roles in cancer therapy, as they can induce cell death or inhibit tumor growth in various cancer cell lines such as MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma) . The mechanism involves binding to the active site of LDH, thus preventing substrate conversion.

Neuroprotective Effects

There is emerging evidence that thianol derivatives may exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The unique electronic properties imparted by the fluorinated aromatic system could enhance their interaction with neural receptors.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 3-(4-Fluorophenyl)-6-methylthian-3-ol. Notable findings include:

  • Inhibition Studies : A study demonstrated that derivatives with similar structures inhibited LDH activity effectively, leading to decreased lactate production in cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research focused on optimizing the structure of thianol derivatives revealed that modifications at the phenyl position could significantly enhance biological activity .
  • Comparative Analysis : A comparative study between 3-(4-Fluorophenyl)-6-methylthian-3-ol and other thianol compounds indicated that the presence of fluorine enhances lipophilicity and biological efficacy compared to non-fluorinated analogs .

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